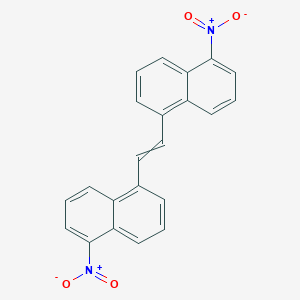
1,1'-(Ethene-1,2-diyl)bis(5-nitronaphthalene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) is an organic compound characterized by the presence of two nitronaphthalene groups connected via an ethene bridge. This compound is notable for its unique structural properties, which make it a subject of interest in various scientific fields, including materials science and organic chemistry.
Preparation Methods
The synthesis of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) typically involves the nitration of naphthalene derivatives followed by coupling reactions. One common method involves the slow addition of naphthalene to a mixed acid at controlled temperatures, resulting in a mixture of dinitronaphthalene isomers . These isomers are then separated and further reacted to form the desired compound. Industrial production methods may involve solvent extraction and crystallization techniques to purify the final product.
Chemical Reactions Analysis
1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur, especially at the nitro groups, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.
Comparison with Similar Compounds
1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) can be compared with other similar compounds such as:
1,1’-(Ethane-1,2-diyl)bis(5-nitronaphthalene): This compound has an ethane bridge instead of an ethene bridge, resulting in different chemical properties.
1,1’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): This compound has tetrazole groups instead of nitronaphthalene groups, leading to different applications and reactivity.
The uniqueness of 1,1’-(Ethene-1,2-diyl)bis(5-nitronaphthalene) lies in its specific structural features and the presence of nitro groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
91915-56-9 |
|---|---|
Molecular Formula |
C22H14N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-nitro-5-[2-(5-nitronaphthalen-1-yl)ethenyl]naphthalene |
InChI |
InChI=1S/C22H14N2O4/c25-23(26)21-11-3-7-17-15(5-1-9-19(17)21)13-14-16-6-2-10-20-18(16)8-4-12-22(20)24(27)28/h1-14H |
InChI Key |
PASSUIMBONZEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C=CC3=C4C=CC=C(C4=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


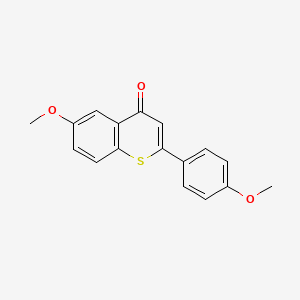
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
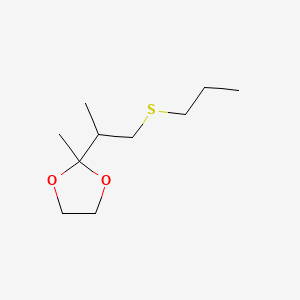
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)

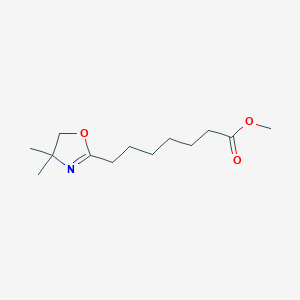
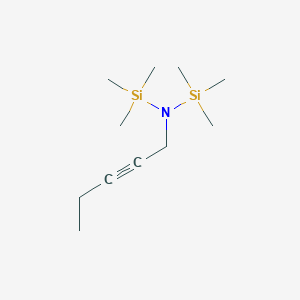
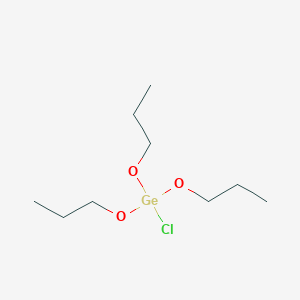
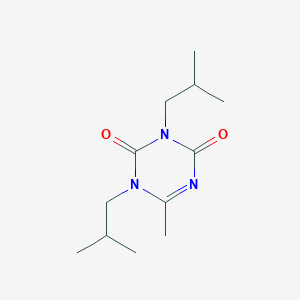
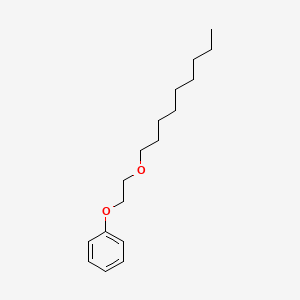
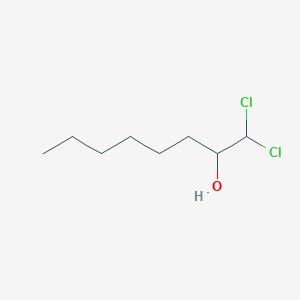
![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
